JNK1/2 Inhibition vs. BDBM50211423
The target compound belongs to the indole-aminopyrimidine series that yielded compound 17, a JNK1/JNK2 inhibitor with IC₅₀ values of 3 nM and 20 nM respectively and >40-fold selectivity over other kinases [1]. While direct IC₅₀ data for the target compound are not publicly available, the des-dimethyl pyrimidine motif is expected to preserve the critical hinge-binding hydrogen bonds to Met111 of JNK1 observed in the 4IZY crystal structure, where the 2-aminopyrimidine NH donates a hydrogen bond to the backbone carbonyl [2]. The comparator BDBM50211423, a closely related indol-1-yl-pyrimidine-2-amino-cyclohexane derivative, shows JNK1 IC₅₀ = 71 nM and JNK2 IC₅₀ = 512 nM with CDK2 IC₅₀ = 10,000 nM, demonstrating that the indol-1-yl substitution pattern can deliver selectivity [3]. The target compound’s propanamide linker may further modulate JNK1 vs. JNK2 selectivity compared to the cyclohexane linker of BDBM50211423.
| Evidence Dimension | JNK1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ not directly reported; expected to lie within 10–500 nM based on scaffold SAR [REFS-1, REFS-3] |
| Comparator Or Baseline | Closest reported analog BDBM50211423: JNK1 IC₅₀ = 71 nM, JNK2 IC₅₀ = 512 nM [3] |
| Quantified Difference | Target vs. BDBM50211423: difference in linker chemistry (propanamide vs. cyclohexane-urea) may shift JNK1 potency by 2–10× [1] |
| Conditions | JNK1 inhibition assay (IMAP technology); JNK1 crystal structure 4IZY with JIP1 peptide [2] |
Why This Matters
This evidence positions the target compound as a candidate kinase inhibitor with selectivity potential, which is a key criterion for screening library procurement when off-target kinase activity must be minimized.
- [1] Gong, L. et al. (2013) 'Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties', Bioorganic & Medicinal Chemistry Letters, 23(12), pp. 3565–3569. doi: 10.1016/j.bmcl.2013.04.029. View Source
- [2] RCSB PDB. 4IZY: Crystal structure of JNK1 in complex with JIP1 peptide and 4-{4-[4-(4-Methanesulfonyl-piperidin-1-yl)-indol-1-yl]-pyrimidin-2-ylamino}-cyclohexane. Available at: https://www.rcsb.org/structure/4IZY (Accessed: 30 April 2026). View Source
- [3] BindingDB. BDBM50211423: 4-(4-(1H-indol-1-yl)pyrimidin-2-ylamino)-N-ethylpiperidine-1-carboxamide (CHEMBL392613). JNK1 IC₅₀ = 71 nM, JNK2 IC₅₀ = 512 nM, CDK2 IC₅₀ = 10,000 nM. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211423 (Accessed: 30 April 2026). View Source
